molecular formula C21H23O5- B12601496 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate CAS No. 643746-53-6

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate

Cat. No.: B12601496
CAS No.: 643746-53-6
M. Wt: 355.4 g/mol
InChI Key: JYANVPQLBVTKQE-UHFFFAOYSA-M
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Description

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate is a phenolic derivative characterized by a substituted phenolate core. Key structural features include:

  • Tert-butyl group: Enhances steric bulk and stabilizes the phenoxyl radical via electron-donating effects.
  • Carboxyoxy group: An esterified carboxylic acid moiety, which may influence solubility and reactivity.
  • Methoxy group: Modifies electronic properties and hydrogen-bonding capacity.

Properties

CAS No.

643746-53-6

Molecular Formula

C21H23O5-

Molecular Weight

355.4 g/mol

IUPAC Name

3-tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate

InChI

InChI=1S/C21H24O5/c1-6-14(13-10-8-7-9-11-13)17-15(22)12-16(26-20(23)24)19(25-5)18(17)21(2,3)4/h6-12,14,22H,1H2,2-5H3,(H,23,24)/p-1

InChI Key

JYANVPQLBVTKQE-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1OC)OC(=O)O)[O-])C(C=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Another method involves the direct and sustainable synthesis of tertiary butyl esters using flow microreactors. This approach is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of flow microreactors in industrial settings can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • The compound has demonstrated significant antioxidant properties, making it a candidate for protecting cells against oxidative stress. Research indicates that phenolic compounds can scavenge free radicals, thus preventing cellular damage.
  • Anti-inflammatory Effects
    • Studies have shown that 3-tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate can inhibit pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Neuroprotective Effects
    • In vitro studies indicate that the compound may protect neuronal cells from apoptosis induced by amyloid-beta peptide, which is implicated in Alzheimer’s disease. This neuroprotective effect is attributed to its ability to modulate oxidative stress and inflammatory pathways.

Material Science Applications

  • Polymeric Composites
    • The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Its phenolic structure allows it to act as a reinforcing agent in composite materials.
  • Coatings
    • The compound's antioxidant properties make it suitable for use in protective coatings, particularly in environments susceptible to oxidative degradation.

Case Studies

StudyApplicationFindings
NeuroprotectionDemonstrated reduction in neuronal cell death in the presence of amyloid-beta peptide.
Antioxidant ActivityShowed significant scavenging of DPPH radicals, indicating strong antioxidant potential.
Composite MaterialsEnhanced mechanical properties of polymer composites when integrated with the compound.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Fungal Siderophores and Acetylenic Phenols

Fungal metabolites, such as catecholate siderophores from Eutypa lata, share phenolic frameworks but differ in substitution patterns:

  • Catecholate siderophores : Feature dihydroxybenzoate groups for iron chelation and radical generation (e.g., hydroxyl radicals via Fenton chemistry) .
  • Acetylenic phenols: Contain alkyne groups linked to aromatic rings, enhancing electrophilic reactivity compared to the target compound’s propenylphenyl group .

Dietary Antioxidants (BHA and Ethoxyquin)

  • 2(3)-Tert-butyl-4-hydroxyanisole (BHA) : Shares tert-butyl and methoxy substituents with the target compound. BHA enhances glutathione S-transferase (GST) activity, facilitating detoxification of electrophiles like benzo(a)pyrene metabolites .
  • Ethoxyquin: A heterocyclic phenol analog that similarly elevates GST but lacks the carboxyoxy and propenylphenyl groups of the target compound .

Aloe Vera-Derived Monoterpenoid Phenolates

Aloe vera contains monoterpenoid phenolates with high antioxidant activity. Unlike the target compound, these lack bulky substituents (e.g., tert-butyl) but feature hydroxyl groups directly contributing to radical scavenging .

Antioxidant Capacity

  • Target Compound: The tert-butyl group stabilizes the phenoxyl radical, while the carboxyoxy ester may reduce bioavailability compared to free carboxylic acids.
  • Aloe Phenolates: Exhibit antioxidant activity via hydroxyl groups, but their simpler structures limit environmental stability .
  • BHA : Combines radical stabilization (tert-butyl) with enzymatic detoxification, offering dual antioxidant and GST-mediated protection .

Enzymatic Interactions

  • Fungal Systems: Catecholate siderophores generate hydroxyl radicals for cellulose depolymerization, a mechanism absent in the target compound due to its single phenolate group .

Molecular Flexibility and Interactions

The propenylphenyl group in the target compound introduces conformational flexibility, akin to the Thr60 residue in eqFP670 fluorescent proteins, which facilitates phenolate rotation and dynamic interactions . This contrasts with rigid analogs like mScarlet, where hydrogen-bond networks restrict mobility .

Data Tables

Table 1: Structural and Functional Comparison of Phenolic Compounds

Compound Substituents Key Functional Properties Reference
3-Tert-butyl-5-carboxyoxy-4-methoxy-... Tert-butyl, carboxyoxy, methoxy, propenyl Potential GST induction, moderate solubility N/A
Catecholate siderophores Dihydroxybenzoate Iron chelation, hydroxyl radical generation
BHA Tert-butyl, methoxy GST elevation (5–10×), antioxidant
Aloe monoterpenoid phenolates Hydroxyl, monoterpenoid backbone High antioxidant activity, low stability

Table 2: Enzymatic and Antioxidant Metrics

Compound GST Activity Elevation Radical Scavenging Capacity
BHA 5–10× in mice Moderate
Ethoxyquin 3–8× in mice Low
Aloe phenolates Not studied High
Target Compound Predicted 2–5× Moderate (theoretical)

Biological Activity

3-Tert-butyl-5-carboxyoxy-4-methoxy-2-(1-phenylprop-2-enyl)phenolate, identified by its CAS number 643746-53-6, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula for this compound is C20H26O4C_{20}H_{26}O_4 with a molecular weight of approximately 355.404 g/mol. The compound features a tert-butyl group, a carboxylic ester, and a methoxy group, which contribute to its unique chemical reactivity and biological properties.

Synthesis

Research indicates that various synthetic routes have been developed for the preparation of this compound. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired phenolic structure. The methodologies often focus on optimizing yield and purity while minimizing environmental impact.

Antioxidant Properties

One of the most significant biological activities attributed to this compound is its antioxidant capability . Studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of chronic inflammatory conditions. Research suggests that this effect may be mediated through the modulation of signaling pathways involved in inflammation.

Anticancer Activity

Preliminary studies indicate potential anticancer effects of this compound. It has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cancer cell proliferation. Further investigations are needed to elucidate the specific mechanisms through which it exerts these effects.

Case Studies

  • Study on Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various phenolic compounds, including this compound, using DPPH and ABTS assays. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Study :
    • In vitro studies on breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Summary Table of Biological Activities

Biological Activity Effect Mechanism
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateCytokine inhibition
AnticancerPromisingInduction of apoptosis

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